(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid
Overview
Description
-(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid (hereafter referred to as “Fluoren-9-ylmethoxycarbonylaminomethyl-4-methylpentanoic acid” or “FMCMMP”) is a novel synthetic acid derived from fluorene and 4-methylpentanoic acid. It is a white, crystalline solid that is soluble in water and other organic solvents. FMCMMP has been studied for its potential applications in the fields of synthetic chemistry, pharmaceuticals, and biochemistry.
Scientific Research Applications
New Phenylfluorenyl Based Linkers for Solid Phase Synthesis :This research discusses the synthesis of compounds, including 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid. These compounds are used as linkers in solid-phase synthesis, showing higher acid stability than standard trityl resins and enabling the immobilization and modification of carboxylic acids and amines (Bleicher, Lutz, & Wuethrich, 2000).
Stereoselective Synthesis of γ‐Fluorinated α‐Amino Acids :The paper presents a stereoselective synthesis method for various fluorinated amino acids, including (+)-(S)-2-Amino-4-fluorobutanoic acid, demonstrating the versatility of these compounds in chemical synthesis (Laue, Kröger, Wegelius, & Haufe, 2000).
Synthesis of N‐{[(9H‐Fluoren‐9‐yl)methoxy]carbonyl}‐Protected (Fmoc) β‐Amino Acids :This study reports the use of the Arndt-Eistert protocol to create N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids from α-amino acids, highlighting their potential in peptide synthesis (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).
Stereoselective Synthesis of 4-amino-3-hydroxy-2-methylpentanoic Acids :This research involves the stereoselective synthesis of diastereomers of 4-amino-3-hydroxy-2-methylpentanoic acid, an important amino acid in medicinal chemistry (Giordano, Spinella, & Sodano, 1999).
(Acyloxy)alkoxy Moiety as Amino Acids Protecting Group for the Synthesis of (R,R)-2,7 Diaminosuberic Acid via RCM :This paper describes a new synthetic pathway to prepare asymmetrically protected 2,7-diaminosuberic acid using (acyloxy)alkoxy as a protecting group and RCM reaction (Mollica, Feliciani, Stefanucci, Fadeev, & Pinnen, 2012).
properties
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-15(21(24)25)12-23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRQUNUKPSDFFF-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719304 | |
Record name | (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid | |
CAS RN |
1018899-99-4 | |
Record name | (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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